REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[CH:2]1.CCCCCC.C([Li])CCC.CN(C)[CH:23]=[O:24]>O1CCCC1>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[CH:23]=[O:24] |f:1.2|
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Name
|
|
Quantity
|
2.18 g
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Type
|
reactant
|
Smiles
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O1C=CC2=C1C=CC=C2
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Name
|
n-butyllithium hexane
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Quantity
|
12.3 mL
|
Type
|
reactant
|
Smiles
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CCCCCC.C(CCC)[Li]
|
Name
|
|
Quantity
|
1.61 g
|
Type
|
reactant
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
-50 °C
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Type
|
CUSTOM
|
Details
|
in 5 minutes with stirring at -50° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
The mixture was stirred at 0° C. for 30 minutes
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Duration
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30 min
|
Type
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TEMPERATURE
|
Details
|
cooled to -60° C
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at room temperature for 1 hour
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Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation under reduced pressure
|
Type
|
ADDITION
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Details
|
The residue was mixed with 50 ml of ethyl acetate and 20 ml of water
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the residue
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with an aqueous saturated sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (eluant: n-hexane/ethyl acetate =20/1 to 10/1)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC2=C1C=CC=C2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |